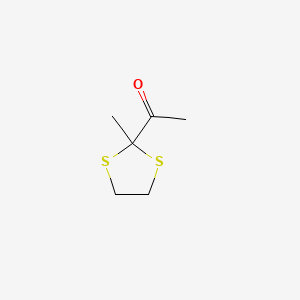
2-Acetyl-2-methyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-2-methyl-1,3-dithiolane is a five-membered heterocyclic compound containing a disulfide bond. This compound is part of the 1,3-dithiolane family, which is known for its unique chemical properties and reactivity due to the geometric constraints imposed on the sulfur-sulfur bond. The presence of the acetyl and methyl groups further modifies its chemical behavior, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-methyl-1,3-dithiolane typically involves the reaction of a suitable precursor with a dithiol. One common method is the reaction of this compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This reaction proceeds under mild conditions and results in the formation of the desired 1,3-dithiolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2-methyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The acetyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetyl-2-methyl-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Acetyl-2-methyl-1,3-dithiolane involves its ability to undergo redox reactions. The disulfide bond can be readily reduced to form thiols, which can then participate in various biochemical processes. This redox activity is crucial for its role in biological systems, where it can act as an antioxidant and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane: Another five-membered ring compound with a disulfide bond.
1,3-Dithiane: A six-membered ring compound with similar reactivity.
Lipoic Acid: A naturally occurring compound with a 1,2-dithiolane ring, known for its antioxidant properties.
Uniqueness
2-Acetyl-2-methyl-1,3-dithiolane is unique due to the presence of the acetyl and methyl groups, which modify its chemical behavior and enhance its reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role .
Properties
CAS No. |
33266-07-8 |
|---|---|
Molecular Formula |
C6H10OS2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
1-(2-methyl-1,3-dithiolan-2-yl)ethanone |
InChI |
InChI=1S/C6H10OS2/c1-5(7)6(2)8-3-4-9-6/h3-4H2,1-2H3 |
InChI Key |
CZFIROOFEBLGGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(SCCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















